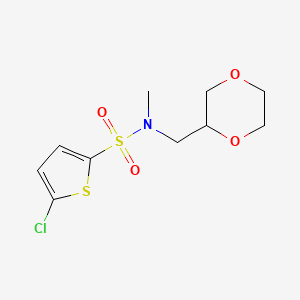
N-((1,4-dioxan-2-yl)methyl)-5-chloro-N-methylthiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1,4-dioxan-2-yl)methyl)-5-chloro-N-methylthiophene-2-sulfonamide” is a complex organic compound. It contains a 1,4-dioxane ring, which is a heterocyclic compound . The compound also includes a thiophene ring, which is a sulfur-containing ring structure .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,4-dioxane ring and a thiophene ring. The 1,4-dioxane ring is a six-membered ring with two oxygen atoms . The thiophene ring is a five-membered ring with one sulfur atom .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the 1,4-dioxane ring, the thiophene ring, and the sulfonamide group. The 1,4-dioxane ring is relatively stable but can be cleaved under acidic or basic conditions . The thiophene ring is aromatic and therefore relatively stable, but it can undergo electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the 1,4-dioxane ring could potentially make the compound soluble in organic solvents .
Scientific Research Applications
Synthesis and Antiviral Activity
Sulfonamide derivatives have been synthesized through a multi-step process starting from basic chemical compounds. For instance, Zhuo Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives demonstrating antiviral activity, particularly anti-tobacco mosaic virus activity, showcasing the potential of sulfonamides in antiviral research Molecules.
Antimicrobial Properties
Sulfonamides have been recognized for their antimicrobial properties. A study by Shimaa M. Abd El-Gilil (2019) on N-ethyl-N-methylbenzenesulfonamide derivatives highlighted their effectiveness as antimicrobial and antiproliferative agents, showing significant activity against human cell lines, including lung (A-549) and liver (HepG2) carcinoma cells Journal of Molecular Structure.
Environmental Applications
Functionalization of materials for environmental applications, such as dye and heavy metal removal, has also been explored. Dan Chen et al. (2016) investigated the modification of graphene oxide with aminothiophenol and aminopropyltriethoxysilane to enhance the sorption efficiencies for methylene blue and copper ions, indicating the utility of sulfonamide derivatives in environmental remediation Journal of Hazardous Materials.
Novel Applications in Synthesis
Innovative synthesis methods using sulfonamides have been developed, such as the work by T. Nguyen and P. Retailleau (2017), which described a redox-neutral and completely atom-economical synthesis of sultams, showcasing the versatility and efficiency of using sulfonamides in organic synthesis Organic Letters.
Safety and Hazards
properties
IUPAC Name |
5-chloro-N-(1,4-dioxan-2-ylmethyl)-N-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO4S2/c1-12(6-8-7-15-4-5-16-8)18(13,14)10-3-2-9(11)17-10/h2-3,8H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANUGPIAXCRZTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1COCCO1)S(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


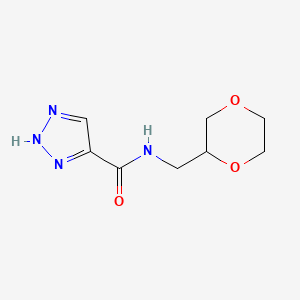
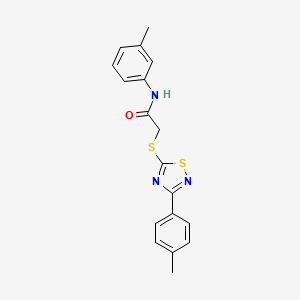
![N-(1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2406445.png)
![[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2406446.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2406448.png)
![(E)-4-(Dimethylamino)-N-methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-enamide](/img/structure/B2406449.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride](/img/structure/B2406452.png)
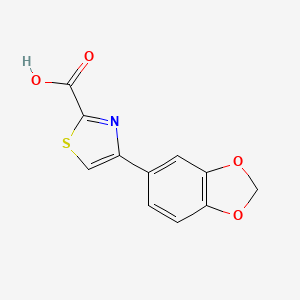
![4-chloro-2,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2406457.png)
![Ethyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B2406458.png)
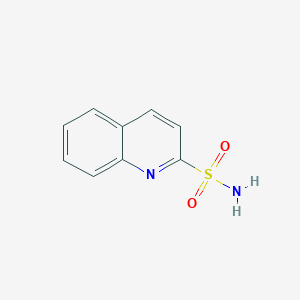
![2-chloro-6-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2406461.png)